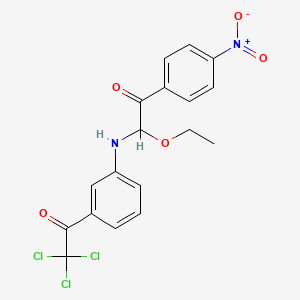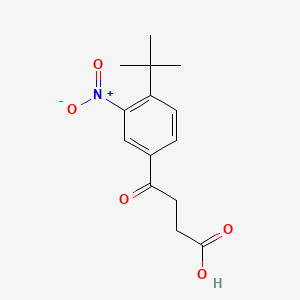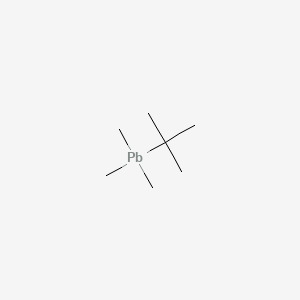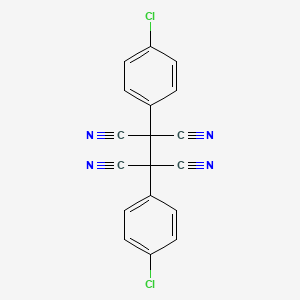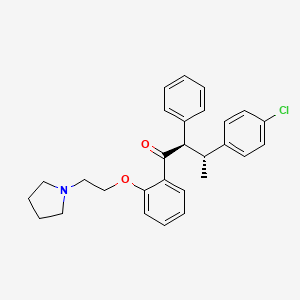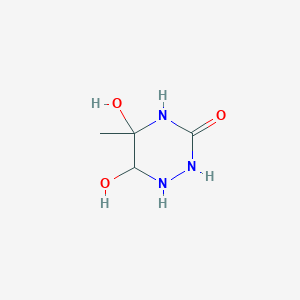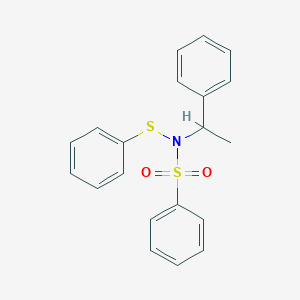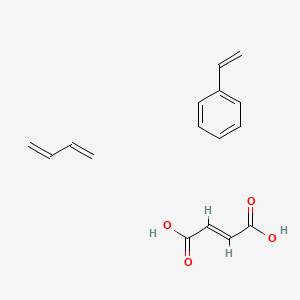
buta-1,3-diene;(E)-but-2-enedioic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “buta-1,3-diene;(E)-but-2-enedioic acid;styrene” is a combination of three distinct organic compounds: buta-1,3-diene, (E)-but-2-enedioic acid, and styrene. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Buta-1,3-diene
Industrial production often involves the steam cracking of hydrocarbons, where buta-1,3-diene is obtained as a byproduct .
(E)-but-2-enedioic acid
Industrially, it is produced by the catalytic oxidation of benzene or butane .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .
Analyse Des Réactions Chimiques
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Used to produce synthetic rubber.
Diels-Alder reactions: Forms cyclohexene derivatives.
Oxidation: Produces butadiene monoxide.
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid undergoes:
Hydrogenation: Converts to succinic acid.
Esterification: Forms esters used in food and beverage industries.
Styrene
Styrene undergoes:
Polymerization: Produces polystyrene.
Halogenation: Forms halogenated styrenes.
Oxidation: Produces styrene oxide.
Applications De Recherche Scientifique
Buta-1,3-diene
Chemistry: Used in the production of synthetic rubber and plastics.
Biology: Studied for its effects on human health due to its presence in urban air.
(E)-but-2-enedioic acid
Medicine: Used as a food additive and in pharmaceuticals.
Industry: Used in the production of resins and as a mordant in dyeing.
Styrene
Chemistry: Precursor to polystyrene and other copolymers.
Industry: Used in the production of plastics, insulation, and automotive parts.
Mécanisme D'action
Buta-1,3-diene
Buta-1,3-diene acts as a monomer in polymerization reactions, forming long-chain polymers through the reaction of its double bonds .
(E)-but-2-enedioic acid
(E)-but-2-enedioic acid acts as an intermediate in metabolic pathways, participating in the citric acid cycle .
Styrene
Styrene acts as a monomer in polymerization reactions, forming polystyrene through the reaction of its vinyl group .
Comparaison Avec Des Composés Similaires
Buta-1,3-diene
Similar Compounds: Isoprene, chloroprene.
Uniqueness: Simplest conjugated diene, widely used in synthetic rubber production.
(E)-but-2-enedioic acid
Similar Compounds: Maleic acid, succinic acid.
Uniqueness: Trans isomer of butenedioic acid, used in food and pharmaceuticals.
Styrene
Similar Compounds: Ethylbenzene, stilbene.
Uniqueness: Precursor to polystyrene, widely used in plastics industry.
Propriétés
Numéro CAS |
24938-12-3 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
buta-1,3-diene;(E)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4.C4H6/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3-4-2/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b;2-1+; |
Clé InChI |
PUEVFCCOBZIVDO-JITBQSAISA-N |
SMILES isomérique |
C=CC=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C=CC=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
24938-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
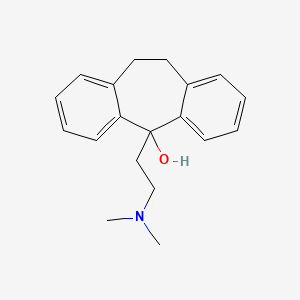
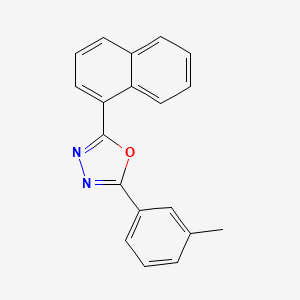

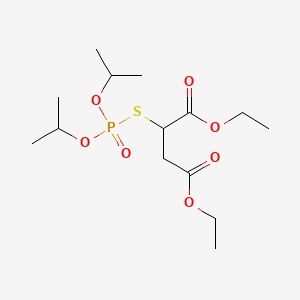
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
